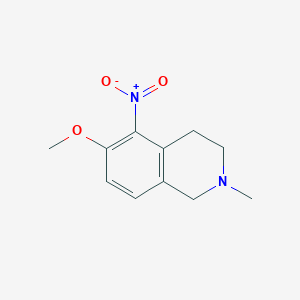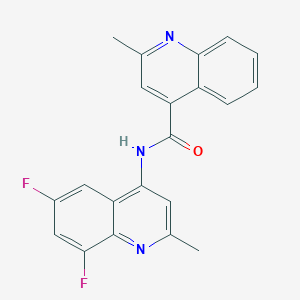![molecular formula C13H17ClFN3O B15111497 3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B15111497.png)
3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenol group, a pyrazole ring, and a fluoroethyl substituent, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The fluoroethyl group is then introduced via nucleophilic substitution using a suitable fluoroethylating agent. The final step involves the coupling of the pyrazole derivative with a phenol derivative through a Mannich reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: N
Eigenschaften
Molekularformel |
C13H17ClFN3O |
|---|---|
Molekulargewicht |
285.74 g/mol |
IUPAC-Name |
3-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c14-5-7-17-12(4-6-16-17)10-15-9-11-2-1-3-13(18)8-11;/h1-4,6,8,15,18H,5,7,9-10H2;1H |
InChI-Schlüssel |
KHPLXNVEMZCYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=NN2CCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


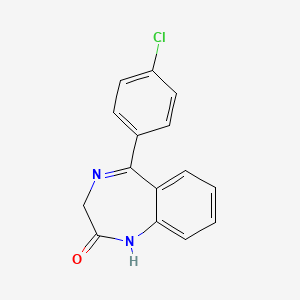
![(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15111428.png)
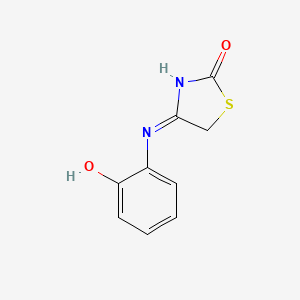
![5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester](/img/structure/B15111434.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111437.png)
![4-chloro-5-{[3-(diethylamino)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15111443.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B15111450.png)
![3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111469.png)
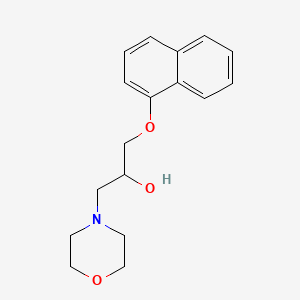
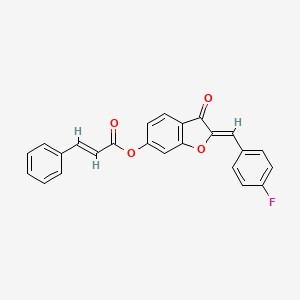
![3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester](/img/structure/B15111489.png)
![3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111495.png)
